molecular formula C13H13Cl2NO B11133184 (2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

(2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B11133184
M. Wt: 270.15 g/mol
InChI Key: PYJQLYGERKVYQA-GQCTYLIASA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a pyrrolidinyl group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and pyrrolidine.

    Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Propenone: The intermediate product is then subjected to an aldol condensation reaction with acetone to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or saturated ketones.

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-dichlorophenyl)-1-(morpholin-1-yl)prop-2-en-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    (2E)-3-(2,4-dichlorophenyl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The presence of the pyrrolidine ring in (2E)-3-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C13H13Cl2NO

Molecular Weight

270.15 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H13Cl2NO/c14-11-5-3-10(12(15)9-11)4-6-13(17)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2/b6-4+

InChI Key

PYJQLYGERKVYQA-GQCTYLIASA-N

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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